molecular formula C19H12ClFN4O3S B2729246 N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-90-2

N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2729246
CAS RN: 1005300-90-2
M. Wt: 430.84
InChI Key: PALHWAAONKQEIY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H12ClFN4O3S and its molecular weight is 430.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been explored for their anticancer properties. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their potent anticancer activity against leukemia cells, highlighting their potential as chemotherapeutic agents (Karki et al., 2011). Furthermore, a series of imidazo[2,1-b]thiazole compounds were designed, synthesized, and found to possess cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to the positive control, sorafenib (Abdel‐Maksoud et al., 2019).

Anti-inflammatory and Analgesic Activities

Research on imidazothiazole derivatives has also covered their anti-inflammatory and analgesic potential. A study focusing on new carboxamides derived from the imidazo[2,1-b]thiazole skeleton investigated their anti-inflammatory and analgesic activities, revealing compounds that showed significant effects, suggesting their utility in treating inflammation and pain (Soyer Can et al., 2021).

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal properties of imidazo[2,1-b][1,3]thiazole derivatives have been a subject of interest. Several studies have synthesized and tested various derivatives for their activity against bacterial and fungal strains, providing insights into their potential use as antimicrobial and antifungal agents. For example, novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited appreciable antibacterial and antifungal activities at certain concentrations (Chandrakantha et al., 2014).

Antitumor and Antisecretory Activity

The antitumor activities of imidazole derivatives, including imidazotetrazines, have been explored, showing promising routes for the synthesis of antitumor drugs like temozolomide, which is indicative of the potential of imidazole derivatives in cancer treatment (Wang et al., 1997). Additionally, imidazo[1,2-a]pyridines with substitutions have been synthesized as potential antiulcer agents, demonstrating the versatility of imidazo derivatives in targeting various physiological conditions (Starrett et al., 1989).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O3S/c1-10-17(18(26)22-12-5-6-15(21)14(20)8-12)29-19-23-16(9-24(10)19)11-3-2-4-13(7-11)25(27)28/h2-9H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALHWAAONKQEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

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